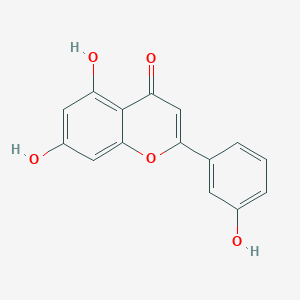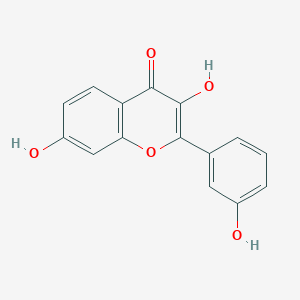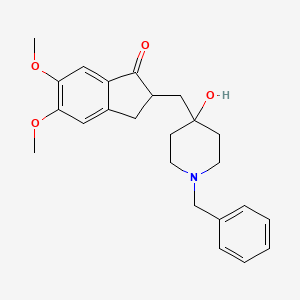
多奈哌齐杂质 7
描述
Donepezil Impurity 7 is a chemical compound associated with the synthesis and degradation of Donepezil, a well-known medication used in the treatment of Alzheimer’s disease. Donepezil Impurity 7 is one of the by-products formed during the manufacturing process of Donepezil hydrochloride. Understanding the properties and behavior of this impurity is crucial for ensuring the purity and efficacy of the final pharmaceutical product.
科学研究应用
Donepezil Impurity 7 has several scientific research applications:
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Donepezil Impurity 7 typically involves the hydrogenation of intermediate compounds in the presence of catalysts. For instance, one method involves the hydrogenation of a precursor compound using a palladium on carbon catalyst in a methanolic solvent at room temperature. This reaction is carried out for a short duration, usually around two hours .
Industrial Production Methods: In industrial settings, the production of Donepezil Impurity 7 is closely monitored to minimize its formation. Advanced chromatographic techniques are employed to separate and quantify impurities, ensuring that the final product meets stringent regulatory standards. The use of eco-friendly and cost-effective synthetic strategies is also explored to reduce the environmental impact of the production process .
化学反应分析
Types of Reactions: Donepezil Impurity 7 undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Donepezil Impurity 7 can be oxidized using mild oxidants such as Chloramine-T in an acidic medium.
Reduction: The reduction of Donepezil Impurity 7 can be achieved using hydrogenation techniques with palladium on carbon as a catalyst.
Substitution: Substitution reactions involving Donepezil Impurity 7 often require specific reagents and conditions tailored to the desired chemical transformation.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives of Donepezil Impurity 7, which are analyzed using spectroscopic techniques such as UV, IR, and NMR .
作用机制
Donepezil Impurity 7, like Donepezil, interacts with the acetylcholinesterase enzyme. Donepezil selectively and reversibly inhibits the acetylcholinesterase enzyme, which normally breaks down acetylcholine. By inhibiting this enzyme, Donepezil increases the concentration of acetylcholine at cholinergic synapses, thereby enhancing cholinergic transmission and alleviating the symptoms of Alzheimer’s dementia .
相似化合物的比较
Donepezil: The parent compound, used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor used for similar therapeutic purposes.
Galantamine: A compound with a similar mechanism of action, used in the treatment of mild to moderate Alzheimer’s disease.
Comparison: Donepezil Impurity 7 is unique in its formation as a by-product during the synthesis of Donepezil. Unlike Donepezil, Rivastigmine, and Galantamine, which are used directly as therapeutic agents, Donepezil Impurity 7 is primarily studied for its role in the manufacturing process and its potential impact on the purity and efficacy of Donepezil .
属性
IUPAC Name |
2-[(1-benzyl-4-hydroxypiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO4/c1-28-21-13-18-12-19(23(26)20(18)14-22(21)29-2)15-24(27)8-10-25(11-9-24)16-17-6-4-3-5-7-17/h3-7,13-14,19,27H,8-12,15-16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNHBPVFDCDXDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CC(C2=O)CC3(CCN(CC3)CC4=CC=CC=C4)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



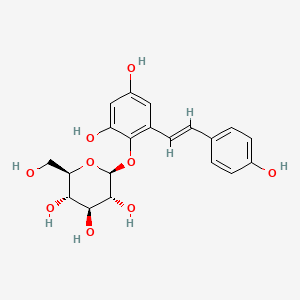
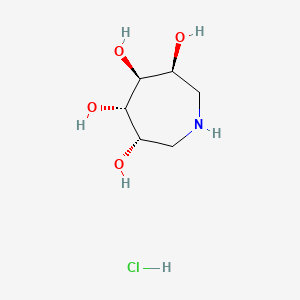
![2,3-di(hexadecanoyloxy)propyl 6,8-bis[[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexadecanoate](/img/structure/B600746.png)
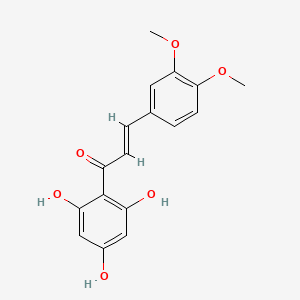
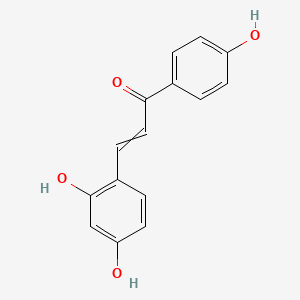
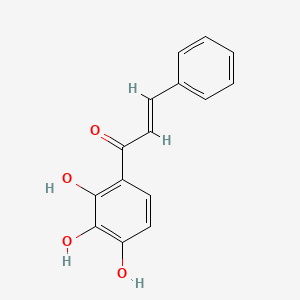
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
